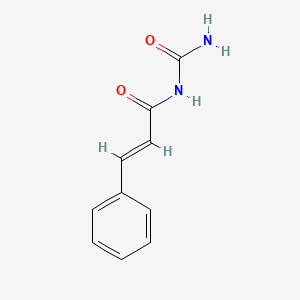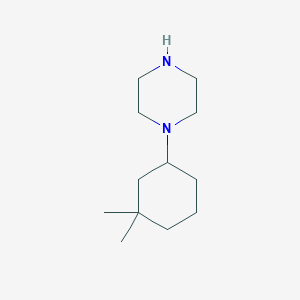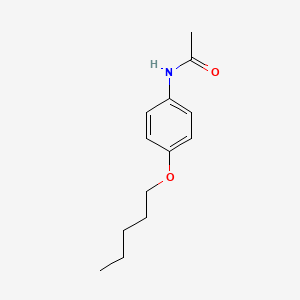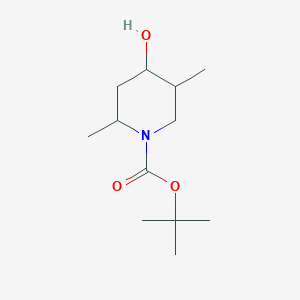
tert-butyl 4-hydroxy-2,5-dimethylpiperidine-1-carboxylate, Mixture of diastereomers
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-hydroxy-2,5-dimethylpiperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered rings containing one nitrogen atom. This particular compound is a mixture of diastereomers, meaning it contains two or more stereoisomers that are not mirror images of each other. The presence of the tert-butyl group, hydroxyl group, and carboxylate ester group makes it a versatile compound in various chemical reactions and applications.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through the reaction of 2,5-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine.
The reaction is typically carried out in an aprotic solvent like dichloromethane at low temperatures to control the formation of diastereomers.
Industrial Production Methods:
On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield.
Purification steps such as recrystallization or chromatography are employed to obtain the desired diastereomeric mixture.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group or the carboxylate ester group is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium(VI) oxide or Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles such as amines or halides can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Amides, esters, or ethers.
Chemistry:
The compound is used as an intermediate in the synthesis of more complex organic molecules.
It serves as a building block in the construction of pharmaceuticals and agrochemicals.
Biology:
It can be used to study enzyme inhibition and protein binding due to its structural similarity to natural substrates.
Medicine:
The compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry:
It is utilized in the production of polymers and other materials that require specific chemical properties.
作用机制
The mechanism by which tert-butyl 4-hydroxy-2,5-dimethylpiperidine-1-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing the natural substrate from binding and thus inhibiting the enzyme's activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
相似化合物的比较
Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate: Similar structure but with different positions of methyl groups.
Tert-butyl 4-cyano-2,2-dimethylpiperidine-1-carboxylate: Contains a cyano group instead of a hydroxyl group.
Uniqueness:
The presence of the hydroxyl group in tert-butyl 4-hydroxy-2,5-dimethylpiperidine-1-carboxylate makes it more reactive in certain chemical reactions compared to its cyano-containing counterpart.
The mixture of diastereomers provides a unique challenge in purification and synthesis, making it distinct from compounds with a single stereoisomer.
属性
IUPAC Name |
tert-butyl 4-hydroxy-2,5-dimethylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-8-7-13(9(2)6-10(8)14)11(15)16-12(3,4)5/h8-10,14H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXWYFOFHXCBPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CN1C(=O)OC(C)(C)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Acetyl-4-[(3-phenylpropyl)oxy]piperidine](/img/structure/B6616697.png)
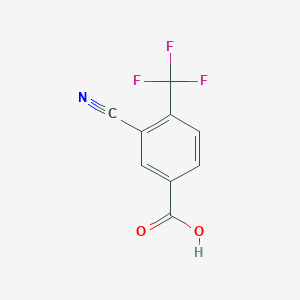
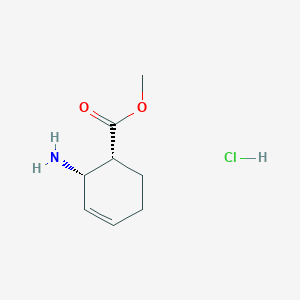
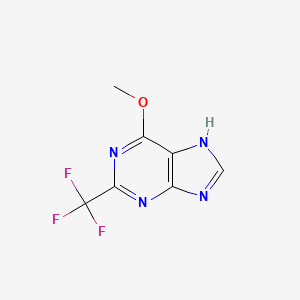
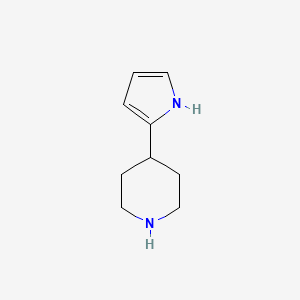
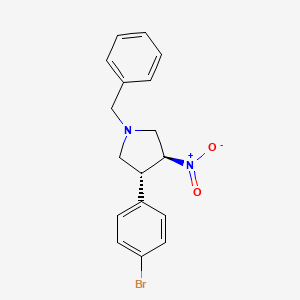
![Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B6616743.png)
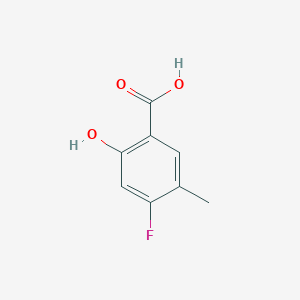
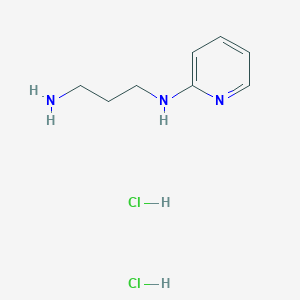
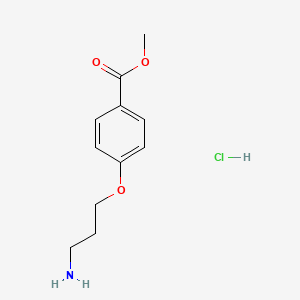
![1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]-](/img/structure/B6616780.png)
